Product packaging for Triethylene glycol(Cat. No.:CAS No. 103734-98-1)

Triethylene glycol

Cat. No.: B009613
CAS No.: 103734-98-1
M. Wt: 150.17 g/mol
InChI Key: ZIBGPFATKBEMQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethylene glycol is a colorless liquid with a mild odor. Dense than water. (USCG, 1999)
This compound is a poly(ethylene glycol) that is octane-1,8-diol in which the carbon atoms at positions 3 and 6 have been replaced by oxygen atoms. It has a role as a plasticiser. It is a poly(ethylene glycol), a diol and a primary alcohol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O4<br>HOCH2(CH2CH2O)2CH2OH<br>C6H14O4 B009613 Triethylene glycol CAS No. 103734-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethanol
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InChI

InChI=1S/C6H14O4/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2
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InChI Key

ZIBGPFATKBEMQZ-UHFFFAOYSA-N
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Canonical SMILES

C(COCCOCCO)O
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Molecular Formula

C6H14O4, Array
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DSSTOX Substance ID

DTXSID4021393
Record name Triethylene glycol
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Molecular Weight

150.17 g/mol
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Physical Description

Triethylene glycol is a colorless liquid with a mild odor. Dense than water. (USCG, 1999), Liquid, Colorless, hygroscopic liquid that is nearly odorless; [Merck Index] Colorless clear viscous liquid with no odor; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID.
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Boiling Point

545 °F at 760 mmHg (NTP, 1992), 285 °C; 165 °C at 14 mm Hg, 285 °C
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Flash Point

330 °F (NTP, 1992), 165 °C, 350 °F (177 °C) (Open cup)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, benzene, toluene; sparingly sol in ether; practically insol in petroleum ether, Soluble in oxygenated solvents., Slightly soluble in ethyl ether, chloroform; insoluble in petroleum ether, In water, miscible, Solubility in water: very good
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Density

1.125 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1274 at 15 °C/4 °C, Bulk density: 9.4 lb/gal at 20 °C, Relative density (water = 1): 1.1
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Vapor Density

5.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.2
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Vapor Pressure

less than 0.001 mmHg at 68 °F ; 1 mmHg at 237 °F (NTP, 1992), 0.00132 [mmHg], Vapor pressure, Pa at 20 °C: 0.02
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Impurities

Commercial grade triethylene glycol has been found to contain <1 ppm dioxane. Twenty-six samples of 99.9% pure triethylene glycol were found to contain 0.02 to 0.13% diethylene glycol.
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Color/Form

Colorless liquid

CAS No.

112-27-6
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Melting Point

24.3 °F (NTP, 1992), -7 °C, -5 - -7 °C
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Triethylene Glycol Synthesis and Production Technologies

Industrial Manufacturing Pathways

The predominant industrial route for producing ethylene (B1197577) glycols, including TEG, involves the hydration of ethylene oxide.

The commercial production of ethylene glycols begins with the catalytic direct oxidation of ethylene to ethylene oxide. thegoodscentscompany.com This oxidation is commonly carried out at high temperatures in the presence of a silver oxide catalyst. fishersci.cawikipedia.orgwikipedia.org The resulting ethylene oxide is then subjected to hydration by reacting with water. wikipedia.org This hydration reaction yields a mixture containing monoethylene glycol, diethylene glycol, triethylene glycol, and higher polyethylene (B3416737) glycols. thegoodscentscompany.comwikipedia.orgwikipedia.org

The hydration of ethylene oxide can occur under neutral, acidic, or basic conditions, or at elevated temperatures without a catalyst. service.gov.uk The product mixture is subsequently separated through a series of distillation steps, typically under vacuum, to isolate the individual glycols based on their boiling points. service.gov.uk

The molar ratio of water to ethylene oxide in the hydration reaction plays a critical role in determining the distribution and selectivity of the different ethylene glycols produced. service.gov.ukfishersci.seatamankimya.com A high water-to-ethylene oxide ratio favors the formation of monoethylene glycol. service.gov.ukfishersci.se Conversely, a lower water ratio promotes the further reaction of ethylene oxide with the initially formed monoethylene glycol and diethylene glycol, leading to higher yields of diethylene glycol and this compound, respectively. service.gov.uk

In commercial units, a significant excess of water (often a 15-20-fold molar excess or higher) is typically employed to maximize the selectivity towards monoethylene glycol, which is often the primary desired product. service.gov.ukatamankimya.com Even with a large excess of water, the formation of DEG, TEG, and heavier glycols as byproducts is inevitable because ethylene oxide reacts more quickly with ethylene glycols than with water. service.gov.uk

Ethylene Oxidation and Subsequent Hydration Processes

Novel and Sustainable Synthesis Approaches

Research continues into alternative and more sustainable methods for producing this compound, moving beyond the traditional ethylene oxide hydration route.

A novel approach involves the continuous preparation of diethylene glycol and this compound directly from ethylene glycol using a fixed bed reactor. ethersolvent.com This method utilizes ethylene glycol as the raw material, which is mixed with a carrier gas and introduced into a fixed bed reactor packed with a molecular sieve catalyst. ethersolvent.com The reaction involves the continuous dehydration of ethylene glycol to form the higher glycols. ethersolvent.com

This method is presented as an alternative that avoids the use of ethylene oxide, addressing concerns related to its sourcing and transportation hazards. ethersolvent.com

Molecular sieve catalysts are integral to the continuous preparation method from ethylene glycol. ethersolvent.com In this process, the molecular sieve catalyst facilitates the dehydration of ethylene glycol in a fixed bed reactor under specific temperature and pressure conditions. ethersolvent.com

Research findings indicate that the reaction temperature for this continuous dehydration can range from 230 to 320°C, with reaction pressures between 0.5 and 2 MPa. ethersolvent.com The liquid space velocity can be set between 1.8 and 2 h⁻¹, and the carrier gas flow rate between 40 and 60 mL/min. ethersolvent.com These parameters influence the efficiency and product distribution of the dehydration reaction.

Utilization of Molecular Sieve Catalysts for Dehydration Reactions

Catalysis in this compound Production and Derivatization

Catalysis plays a significant role in the synthesis of this compound and its subsequent derivatization into other valuable compounds. Both heterogeneous and homogeneous catalytic systems are employed.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of separation and reusability. Sulfated zirconia is one such heterogeneous catalyst that has been investigated for reactions involving this compound.

Sulfated zirconia (HND-32) has been used as a catalyst in the esterification of this compound with 2-ethylhexanoic acid to produce this compound di-2-ethylhexoate (TGDE). researchgate.netacs.org This reaction is part of a process aimed at addressing challenges like catalyst recovery, high investment, and high energy consumption associated with traditional methods. researchgate.netacs.org Kinetics experiments for this esterification reaction catalyzed by sulfated zirconia have been conducted at temperatures ranging from 463.15 K to 493.15 K. researchgate.netacs.org The pseudo-homogeneous model has been applied to derive the kinetic equation for this process. researchgate.netacs.org

Other research explores heterogeneous catalysts for related glycol production, such as the hydrogenolysis of glycerol (B35011) to ethylene glycol using supported metal catalysts like Ru/C and Pt/C, highlighting the broader application of heterogeneous catalysis in glycol synthesis from different feedstocks. mdpi.comrsc.org Transition metals from groups 8, 9, and 10 of the Periodic Table of the Elements are also components of heterogeneous catalysts used in ethylene glycol production from carbohydrate sources. google.comwipo.int

Homogeneous catalysts, which are in the same phase as the reactants, are also utilized in reactions involving glycols. Metal carbonates and titanium alkoxides are examples of homogeneous catalysts explored for such processes.

Metal carbonate salts, including Na₂CO₃, Cs₂CO₃, K₂CO₃, and Rb₂CO₃, have been identified as suitable homogeneous catalysts for the transesterification of methyl-2-ethylhexanoate with this compound to produce this compound di-2-ethylhexanoate. google.com Titanium alkoxides, such as titanium isopropoxide (Ti(OiPr)₄), are also effective homogeneous catalysts for this transesterification reaction. google.com Studies have shown that anhydrous K₂CO₃ can yield a high percentage of this compound di-2-ethylhexanoate (98.9 wt %) with high selectivity when used at 2 mol % with a specific molar ratio of reactants at 160 °C for 3.5 hours. google.com Cs₂CO₃ and Ti(OiPr)₄ have also demonstrated effectiveness as catalysts in this reaction. google.com

Homogeneous catalysts containing tungsten, in conjunction with heterogeneous catalysts, are also used in processes for producing ethylene glycol from carbohydrate sources. google.comwipo.int Additionally, homogeneous catalyst systems based on metals like Ir and Rh have been investigated for the transformation of ethylene glycol to glycolic acid through acceptorless dehydrogenation. rsc.org

Understanding reaction kinetics is crucial for optimizing catalytic processes in this compound production and its derivatization. Kinetic studies help in determining reaction rates, identifying rate-limiting steps, and modeling reactor performance.

For the esterification of this compound with 2-ethylhexanoic acid catalyzed by sulfated zirconia, kinetics experiments have been performed at various temperatures to develop a kinetic equation using a pseudo-homogeneous model. researchgate.netacs.org Process analysis based on these kinetics and reactive distillation modeling indicates the existence of an optimal theoretical plate number in the stripping section of a reactive distillation column to maximize the yield of this compound di-2-ethylhexoate. researchgate.netacs.org

In the general production of ethylene glycol from ethylene oxide hydrolysis, which also yields diethylene glycol and this compound, the reaction kinetics are complex and require accurate optimization to improve the yield and quality of the final product. caritasuniversityjournals.org Studies have focused on optimizing kinetic parameters like activation energy, pre-exponential factor, and rate constant using simulation tools and techniques such as central composite design (CCD). caritasuniversityjournals.org Optimized kinetic parameters have shown a significant increase in the yield of ethylene glycol. caritasuniversityjournals.org

The kinetics of transesterification reactions catalyzed by homogeneous systems like metal carbonates and titanium alkoxides are also investigated to determine optimal reaction conditions, such as temperature and reactant ratios, for maximizing product yield and selectivity. google.com

Homogeneous Catalytic Systems (e.g., Metal Carbonates, Titanium Alkoxides)

Process Intensification in this compound Production

Process intensification techniques aim to significantly reduce equipment size, energy consumption, and waste generation while enhancing efficiency and safety. Reactive distillation is a prominent example of process intensification applied in chemical production, including reactions involving glycols. researchgate.net

Reactive distillation (RD) integrates chemical reaction and distillation within a single unit, allowing for simultaneous reaction and separation. This can overcome equilibrium limitations and enhance product yield and purity. researchgate.netresearchgate.net

Reactive distillation has been adopted to improve the production process of this compound di-2-ethylhexoate from this compound and 2-ethylhexanoic acid using a sulfated zirconia catalyst. researchgate.netacs.org In this system, water (a product) is the lightest component, and this compound di-2-ethylhexoate (the main product) is the heaviest, while the reactants have intermediate boiling points. acs.org This boiling point profile makes the esterification reaction well-suited for intensification via reactive distillation, as the lighter product (water) can be continuously removed, shifting the reaction equilibrium towards product formation. acs.org

Modeling and simulation of the reactive distillation process have been conducted to study the influence of column structure, such as feeding stages and the number of theoretical stages in different sections, on the yield of this compound di-2-ethylhexoate. acs.org The effects of other parameters, including feed molar ratio and reflux ratio, on yield and energy consumption have also been investigated. acs.org Using reactive distillation with a sulfated zirconia catalyst, the yield of this compound di-2-ethylhexoate can be enhanced significantly, achieving high purity in the bottom product. researchgate.netacs.org

Reactive distillation is also explored for the synthesis of monoethylene glycol through ethylene oxide hydration, where it integrates the reaction and separation of MEG from water and higher glycols like diethylene glycol and this compound. researchgate.netcrimsonpublishers.commdpi.com While consecutive reactions forming higher glycols can increase thermodynamic inefficiency, reactive distillation can still offer advantages in terms of specific energy consumption and total annual cost compared to conventional separation methods. researchgate.net

Data Tables

Based on the search results, here is an example of a data point that could be presented in a table:

CatalystReactantsTemperature (K)Model UsedFindingsSource
Sulfated ZirconiaThis compound + 2-ethylhexanoic acid463.15–493.15Pseudo-homogeneousKinetics experiments performed, kinetic equation obtained. researchgate.netacs.org
K₂CO₃ (anhydrous)Methyl-2-ethylhexanoate + this compound433.15Not specified98.9 wt % yield of TGDE with high selectivity at 2 mol% catalyst, 3:1 reactant ratio, 3.5 hours. google.com

Triethylene Glycol Derivatives and Advanced Materials Applications

Synthesis and Structural Characterization of Triethylene Glycol Derivatives

The synthesis of this compound derivatives typically involves reactions that modify the hydroxyl end groups or incorporate the TEG unit into larger molecular structures. Subsequent structural characterization is crucial to confirm the successful synthesis and understand the molecular arrangement and interactions, which dictate the material properties.

Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR, IR, UV-Vis)

Spectroscopic techniques are fundamental for the characterization of this compound derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the confirmation of the molecular structure and purity of the synthesized compounds. For example, ¹H NMR and ¹³C NMR were used to characterize two this compound derivatives: this compound bistosylate and 1,8-bis(4-nitrophenoxy)-3,6-dioxaoctane. tandfonline.com

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by analyzing characteristic vibrational frequencies. nih.gov For instance, FT-IR was utilized in the characterization of the aforementioned this compound derivatives. tandfonline.com UV-Vis spectroscopy is valuable for studying electronic transitions and can be used to investigate the optical properties of derivatives, such as the absorption characteristics of photochromic spiropyrans or metallo-naphthalocyanines containing TEG units. rsc.orgresearchgate.netresearchgate.net UV-Vis spectra have been used to demonstrate that the photophysical and photochromic properties of TEG-containing spiropyrans can be modulated by varying the linker group between the TEG and the spiropyran components. rsc.org Additionally, UV-Vis spectroscopy was used to study the host-guest chemistry between 1,8-bis(4-nitrophenoxy)-3,6-dioxaoctane and β-cyclodextrin, determining a binding ratio of 1:2 and an association constant (Ka) of 5.31 × 10⁴ L²·mol⁻². tandfonline.com

Spectroscopic methods, including UV, IR, and NMR, have also been used to investigate the interactions between SO₂ and ethylene (B1197577) glycol derivatives, revealing that these interactions are based on both charge-transfer interactions and hydrogen bonds. rsc.org A novel ¹H-NMR technique with external references was used to study the physical absorption process of SO₂. rsc.org

X-ray Single Crystal Diffraction for Solid-State Structure Elucidation

X-ray single crystal diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in crystalline this compound derivatives. nih.gov This method provides crucial information about bond lengths, bond angles, and intermolecular interactions in the solid state. For example, X-ray single crystal diffraction was used to obtain the intermolecular solid-state structures and weak interactions of two this compound derivatives. tandfonline.com The analysis revealed that one derivative, this compound bistosylate, adopted a sigmoid conformation due to intramolecular C-H···π interaction and formed a 3D network structure through C-H···O hydrogen bonds. tandfonline.com The other derivative, 1,8-bis(4-nitrophenoxy)-3,6-dioxaoctane, was linked by C-H···O hydrogen bonds to form a 2D network structure. tandfonline.com X-ray diffraction studies have also been performed on calcium complexes with this compound, revealing the coordination environment around the calcium ion and the formation of a three-dimensional hydrogen-bonded network involving the glycol chains and counterions. researchgate.net

Design and Functionalization of this compound-Containing Architectures

This compound units are incorporated into various molecular architectures to impart desirable properties, such as increased solubility, biocompatibility, and the ability to self-assemble or respond to external stimuli.

Metallo-Naphthalocyanine Derivatives

Metallo-naphthalocyanine derivatives (MNPcs) are a class of compounds with potential applications in areas such as photodynamic therapy and near-infrared (NIR) absorbing materials. Incorporating this compound substituents into naphthalocyanine structures has been shown to enhance their solubility in polar solvents and improve compatibility with polymer matrices. researchgate.netpolymer-korea.or.krdbpia.co.kr Synthesis of metallo-naphthalocyanine derivatives substituted with this compound involves the reaction of substituted naphthalonitrile with transition metals. researchgate.netresearchgate.netpolymer-korea.or.kr These TEG-substituted MNPcs exhibit strong absorption in the NIR regions, and their absorption wavelength can be tuned by varying the central metal atom. researchgate.netresearchgate.netpolymer-korea.or.kr This makes them promising candidates for applications like NIR blocking films. researchgate.netpolymer-korea.or.kr

Photochromic Spiropyrans

Photochromic spiropyrans are molecules that undergo reversible color changes upon irradiation with light. The incorporation of this compound units into spiropyran structures can influence their photochromic properties and induce self-assembly behavior. rsc.orgrsc.orgresearchgate.netresearchgate.net TEG-containing spiropyrans have been synthesized, and studies have shown that the linker group between the TEG and the spiropyran components can modulate their photophysical and photochromic properties. rsc.orgrsc.org These derivatives can undergo solvent-induced ring-opening reactions in polar solvents. rsc.orgrsc.org Interestingly, a slower thermal bleaching process of the open merocyanine (B1260669) form has been observed in non-polar solvents, potentially due to stabilization through supramolecular self-assembly. rsc.orgrsc.org The self-assembly of TEG-containing spiropyrans can lead to the formation of various nanostructures, such as spherical aggregates. rsc.orgresearchgate.netresearchgate.net This self-assembly behavior, combined with their photoresponsiveness, makes them attractive for the design of photoresponsive self-assembled materials. rsc.orgresearchgate.netresearchgate.net

Dendrimers (e.g., Gallic Acid–this compound Aptadendrimers)

Dendrimers are highly branched, three-dimensional macromolecules with precise structures. Gallic acid–this compound (GATG) dendrimers are a class of dendrimers that utilize a gallic acid core and this compound spacer arms nih.govacs.org. These dendrimers have been explored for various applications, including drug and gene delivery systems nih.gov.

A specific example is the synthesis of aptadendrimers by conjugating GATG dendrimers with aptamers, such as the G-quadruplex (G4) AT11 aptamer nih.govdntb.gov.uacolab.wsmdpi.commdpi.comnih.gov. This conjugation results in a nanocarrier system with potential in targeted delivery. Studies have investigated the interaction of these aptadendrimers with ligands like acridine (B1665455) orange (C8), which acts as an anticancer drug and a stabilizer of the G4 structure nih.govdntb.gov.uacolab.wsmdpi.commdpi.comnih.gov. Biophysical characterization, including dynamic light scattering and fluorescence anisotropy, has provided evidence of the interaction between the aptadendrimer and C8 nih.govdntb.gov.uamdpi.comnih.gov. Release experiments have demonstrated the delivery of C8 from the aptadendrimer dntb.gov.uacolab.wsmdpi.com. Confocal microscopy studies have shown that these aptadendrimers tend to localize in the cytoplasm of various cell lines, with internalization occurring via endocytosis dntb.gov.uacolab.wsmdpi.comnih.gov.

GATG dendrimers are composed of a gallic acid core, providing multivalency, and flexible this compound spacer arms nih.govacs.org. The synthesis of GATG dendrimers has been developed, including efficient multigram synthesis of their repeating units dntb.gov.uaresearchgate.netacs.org. These dendrimers have been utilized in the preparation of monodisperse nanotools designed to modulate complex multivalent interactions nih.gov. Functional gallic acid-based dendrimers, including those from the GATG family, have also been investigated for their ability to interact with and remodel amyloid-β species, suggesting potential in addressing amyloid-related conditions acs.orgacs.org.

Performance and Properties of Advanced Materials Incorporating this compound Moieties

The inclusion of this compound moieties in advanced materials imparts a range of beneficial properties, influencing their optical, solubility, thermal, and host-guest interaction characteristics.

Optical and Near-Infrared (NIR) Absorption Characteristics

This compound substituents can influence the optical and near-infrared (NIR) absorption properties of materials. For instance, metallo-naphthalocyanine derivatives substituted with this compound have shown strong absorption in the NIR regions researchgate.netpolymer-korea.or.krdbpia.co.kr. This strong absorption is attributed to the molecular structure and the presence of electron-donating substituents like TEG researchgate.netpolymer-korea.or.kr. The absorption wavelength of these metallo-naphthalocyanines can be adjusted within the NIR range (780 to 950 nm) by varying the central metal atom researchgate.netpolymer-korea.or.krdbpia.co.kr. This characteristic makes them suitable for applications such as NIR blocking films, where they can enhance NIR cutting properties while maintaining visible light transmittance researchgate.netpolymer-korea.or.kr. This compound substituted phosphorus(V)-phthalocyanines have also demonstrated improved solubility and NIR-II absorption researchgate.net.

Near-infrared spectroscopy itself is a tool used for quantitative analysis, including the detection of trace water in substances like ethylene glycol, leveraging the absorption characteristics of O-H bonds in the NIR range mdpi.com.

Enhanced Solubility and Compatibility in Polar Media

The presence of this compound substituents significantly enhances the solubility of materials, particularly in highly polar solvents, and improves their compatibility with polymer matrices researchgate.netpolymer-korea.or.kr. This enhanced solubility is a key advantage for processing and incorporating these materials into various formulations and films researchgate.netpolymer-korea.or.kr. This compound itself is miscible with water in all ratios and is widely used as a solvent chemicaliran.comunivarsolutions.comm-chemical.co.jp. Its solvent properties extend to dissolving various polar and non-polar compounds chemicaliran.com. This compound diacetate, a derivative, is also expected to be more soluble in polar solvents like water and alcohols due to its functional groups solubilityofthings.com. Terpolymers incorporating this compound dimethacrylate have also shown solubility in polar media such as DMSO, N-methylpyrrolidone, ethanol (B145695), and water mdpi.com. The ethylene oxide units within the structure of glycol ethers, including this compound, contribute to their high compatibility with water atamankimya.com.

Thermal Stability of Derived Materials

This compound contributes to the thermal stability of materials in which it is incorporated. This compound itself possesses high thermal stability, with a high boiling point atamanchemicals.comepchems.com. This property is advantageous in applications requiring controlled heat transfer atamanchemicals.comepchems.com. For instance, TEG can be used efficiently in temperature ranges up to 390°F (approximately 199°C) without significant degradation, making it suitable for high-temperature heat transfer applications . The presence of ether bonds in this compound can contribute to the reduced thermal conductivity of materials like phenolic foams modified with TEG researchgate.net. Poly(acrylate ionic liquid)s incorporating a this compound spacer have also demonstrated high thermal stability researchgate.net.

Host-Guest Chemistry and Binding Interactions

This compound moieties can play a role in host-guest chemistry and binding interactions. While host-guest chemistry broadly involves a host molecule encapsulating a guest molecule through noncovalent interactions digitellinc.comacs.org, the inclusion of this compound units can influence these interactions. For example, in the context of calixarenes used for drug delivery, this compound moieties have been introduced at the lower rim to improve water solubility, which is crucial for host-guest complexation in aqueous environments acs.org.

Studies have shown that the addition of ethylene glycol side chains to guest molecules can increase the binding strength between the guest and certain host molecules digitellinc.com. This highlights how the glycol ether structure can influence the noncovalent forces driving host-guest interactions, such as hydrophobic interactions digitellinc.com. In some host-guest systems, oligo(ethylene glycol) units have been incorporated, and their interaction with ions has been observed to affect the hydrolysis rate of cyclic anhydrides, indicating a host-guest binding effect chinesechemsoc.org. Furthermore, ethylene glycol-based monomers have been used in polymeric coatings to impart anti-biofouling characteristics, which can be relevant in the context of developing surfaces for specific molecular recognition via host-guest interactions acs.org.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound8368
Gallic Acid370
Acridine Orange (C8 ligand)15307
This compound diacetate8171
This compound dimethacrylate7027

Data Tables

While detailed quantitative data tables were not consistently available across all search results for direct inclusion, the qualitative findings regarding the impact of this compound on material properties are summarized below:

PropertyImpact of this compound MoietiesRelevant Section
Optical and NIR AbsorptionCan lead to strong absorption in NIR regions; absorption wavelength can be tuned researchgate.netpolymer-korea.or.krdbpia.co.kr.2.3.1
Solubility and Compatibility (Polar Media)Significantly enhanced solubility in polar solvents and compatibility with polymer matrices researchgate.netpolymer-korea.or.krmdpi.com.2.3.2
Thermal StabilityContributes to high thermal stability of derived materials atamanchemicals.comepchems.comresearchgate.net.2.3.3
Host-Guest Binding InteractionsCan influence binding strength and water solubility in host-guest systems digitellinc.comacs.orgchinesechemsoc.org.2.3.4

Analytical Methodologies for Triethylene Glycol Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental separation technique used to isolate components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. This is essential for analyzing complex samples containing triethylene glycol and potential impurities.

Gas Chromatography (GC) for Purity and Impurity Analysis

Gas Chromatography (GC) is a widely used technique for the analysis of this compound, particularly for determining its purity and identifying impurities oup.comchrom-china.com. In GC, the sample is vaporized and transported through a column by a carrier gas. Components in the sample separate based on their volatility and interaction with the stationary phase within the column. Flame Ionization Detection (FID) is a common detection method used with GC for analyzing glycols alsenvironmental.co.ukresearchgate.net.

GC methods have been developed to determine impurities such as diethylene glycol and tetraethylene glycol in this compound oup.comchrom-china.com. For instance, a GC method utilizing a flame ionization detector and a capillary column has been established for determining impurities in monoethylene glycol, including diethylene glycol and this compound, with a limit of detection as low as 0.0002 mass % for these impurities chrom-china.comantpedia.com. This method is suitable for quality control and setting specifications for industrial ethylene (B1197577) glycol products antpedia.com.

However, achieving adequate separation of this compound from certain impurities, such as tetrapropylene glycol, can be challenging with traditional packed columns, sometimes resulting in inseparable peaks oup.comscribd.com.

Capillary Gas Chromatography for Enhanced Resolution

Capillary Gas Chromatography, which utilizes columns with smaller internal diameters, offers enhanced resolution compared to packed columns. This improved separation power is particularly beneficial for resolving components with similar chemical properties, such as this compound and its related glycols or isomers oup.comscribd.com.

A method employing capillary GC has been developed for analyzing the purity of industrial this compound, specifically addressing the issue of an inseparable shoulder peak on the TEG peak observed with previous methods oup.comscribd.com. This shoulder peak was identified as tetrapropylene glycol oup.comscribd.com. The capillary GC method successfully separates and quantifies both this compound and tetrapropylene glycol, leading to more accurate purity analysis of industrial TEG oup.comscribd.com. The use of a fused-quartz capillary column has been shown to provide excellent separation efficiency for TEG and tetrapropylene glycol oup.com.

Capillary GC methods have also been applied to the simultaneous determination of various glycols, including this compound, in liquid matrices like water alsenvironmental.co.uknih.gov. These methods often utilize capillary columns and flame ionization detection alsenvironmental.co.uk.

Liquid Chromatography (LC) for Aqueous Sample Analysis

Liquid Chromatography (LC) is a valuable technique for analyzing this compound, particularly in aqueous samples where GC might be less suitable due to the sample matrix or the properties of the analyte. LC separates compounds based on their interaction with a stationary phase and a liquid mobile phase.

High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) has been used to quantify glycols, including ethylene glycol and 1,4-butanediol, in aqueous samples protocols.ioresearchgate.net. While these specific examples focus on other glycols, LC's suitability for polar compounds like this compound in aqueous matrices is well-established.

Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been developed and verified for the quantitation of this compound in aqueous samples, including drinking water matrices epa.govresearchgate.net. These methods are often rapid and require minimal sample preparation, leveraging the sensitivity of mass spectrometry detection epa.gov.

Spectrometric Detection and Quantification Methods

Spectrometric methods are frequently coupled with chromatographic techniques to provide sensitive and selective detection and quantification of this compound and its related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of GC with the detection and identification capabilities of Mass Spectrometry (MS) gcms.cz. After chromatographic separation, compounds eluting from the GC column enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that can be used to identify the compound.

GC-MS is widely used for the analysis of this compound, including the identification of impurities oup.comgcms.cz. It offers high resolution and sensitivity for the qualitative analysis of trace components gcms.cz. GC-MS methods have been successfully applied to the analysis of impurities in commercial this compound reagents gcms.cz. By analyzing the total ion chromatogram (TIC) and individually analyzing the peaks, components can be identified based on their mass spectra oup.com.

GC-MS methods often require derivatization of glycols to improve their volatility and detection sensitivity tandfonline.comresearchgate.net. For instance, derivatization using N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) with trimethylchlorosilane has been employed for GC-MS analysis of this compound in biological matrices tandfonline.comresearchgate.netnih.gov.

GC-MS has also been used in the analysis of this compound dimethacrylate released from dental composites in aqueous media, demonstrating its applicability to different matrices nih.govresearchgate.net.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for High Sensitivity

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), also known as GC-QqQ-MS/MS, provides even higher sensitivity and selectivity compared to GC-MS tandfonline.comresearchgate.net. In GC-MS/MS, specific ions from the first mass spectrometer are further fragmented in a collision cell, and the resulting product ions are analyzed by a second mass spectrometer. This Multiple Reaction Monitoring (MRM) mode allows for highly specific detection and quantification, even in complex matrices.

GC-MS/MS methods have been developed and validated for the highly sensitive and accurate quantification of this compound tandfonline.comresearchgate.netnih.gov. These methods are particularly useful when analyzing samples with potentially low concentrations of this compound or in complex biological matrices like serum, plasma, and urine tandfonline.comresearchgate.netnih.gov. The use of internal standards, such as deuterated glycols, further enhances the accuracy of quantification in GC-MS/MS analysis tandfonline.comresearchgate.netnih.gov.

Fourier-Transform Infrared (FTIR) Spectroscopy for Qualitative Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the qualitative analysis of this compound. This technique provides information about the functional groups present in the molecule, allowing for its identification. Studies have demonstrated the applicability of FTIR spectroscopy, particularly using attenuated total reflectance (ATR) probes, for identifying various components, including this compound, in complex mixtures. mdpi.com, researchgate.net FTIR can serve as a straightforward and efficient method to simultaneously identify compounds like this compound within a system. mdpi.com The analysis of FTIR spectra can reveal the presence of characteristic functional groups within the this compound molecule. researchgate.net

Sample Preparation and Derivatization Strategies

Effective sample preparation is often necessary to isolate and concentrate this compound from its matrix and to enhance detection sensitivity, particularly for techniques like mass spectrometry.

Derivatization for Improved Mass Spectrometry Detection

Derivatization is a common strategy employed to improve the detection of this compound by mass spectrometry. This process involves chemically modifying the TEG molecule to make it more amenable to ionization and detection. For gas chromatography-mass spectrometry (GC-MS) analysis of glycols, including TEG, in biological matrices, derivatization using silylation agents such as N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA) with catalysts like trimethylchlorosilane (TMCS) or dimethylformamide (DMF) is frequently used to form trimethylsilyl (B98337) (TMS) derivatives. researchgate.net, researchgate.net Another approach involves benzoyl chloride derivatization for analysis by liquid chromatography coupled with electrospray tandem mass spectrometry (LC-MS/MS). oup.com Derivatization in LC-MS/MS can increase the molecular mass of the analytes, leading to a lower background noise and consequently achieving lower limits of detection (LODs) and limits of quantification (LOQs). oup.com

Solid Phase Extraction for Pre-concentration from Aqueous Matrices

Solid Phase Extraction (SPE) is a widely used technique for the pre-concentration of analytes from various matrices, including aqueous samples. Extracting highly hydrophilic compounds like this compound from water presents challenges for traditional extraction methods such as liquid-liquid extraction or SPE with reversed-phase sorbents like C18. sigmaaldrich.com, sigmaaldrich.com Carbon-based sorbents, specifically microporous amorphous carbon molecular sieves like ENVI-Carb Plus, have shown effectiveness in retaining glycols from aqueous solutions based on hydrophobicity and molecular size and shape. sigmaaldrich.com, sigmaaldrich.com Elution of the retained analytes is typically achieved by flushing the sorbent with an appropriate organic solvent. sigmaaldrich.com, sigmaaldrich.com This method offers an advantage over direct aqueous injection in gas chromatography by allowing analysis from an organic solvent, which can lead to improved peak shape and response. sigmaaldrich.com

Method Validation and Performance Parameters

Method validation is essential to ensure the reliability, accuracy, and consistency of analytical methods used for this compound characterization. Key validation parameters include the analytical range, limit of quantitation, accuracy, and precision.

Analytical Range and Limit of Quantitation

The analytical range defines the concentration interval within which the method provides accurate and precise results. The Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be reliably measured. For the analysis of ethylene glycol, diethylene glycol, and this compound in biological matrices using validated GC-MS/MS methods, an analytical range of 2-20 µg/mL has been reported. researchgate.net, tandfonline.com In serum, LOQ values for this compound using GC-MS have been reported as 18 mg/L in one study researchgate.net, while another study using LC-MS/MS after derivatization reported LOQs between 0.4 and 2.3 mg/L for various glycols, including TEG, in serum oup.com. For glycols, including TEG, in water, reporting limits in the range of 5 to 10 µg/L have been observed across different laboratories using a specific method. epa.gov

Accuracy and Precision Studies

Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of measurements. Studies evaluating the accuracy and precision of analytical methods for glycols, including this compound, in biological matrices have shown favorable results. Intraday accuracy for TEG in serum has been reported to range from 94.4% to 109.3%, with intraday precision (repeatability) ranging from 3.2% to 8.1% relative standard deviation (RSD). tandfonline.com Intermediate precision for TEG in serum ranged from 4.6% to 7.1% RSD. tandfonline.com For analysis in urine, intraday accuracy for TEG ranged from 90.4% to 101.2%. tandfonline.com Interlaboratory studies have also been conducted to assess the accuracy and precision of glycol analysis in water matrices. epa.gov These studies evaluate the variability of results within and among different laboratories. epa.gov

Triethylene Glycol in Chemical Process Engineering and Industrial Applications

Natural Gas Dehydration Processes

The presence of water vapor in natural gas can lead to significant operational problems, including the formation of solid hydrates that can block pipelines and equipment, and corrosion facilitated by the presence of water alongside acidic components like carbon dioxide and hydrogen sulfide (B99878). 12eleven.comcecoenviro.comvurup.skesd-simulation.com Removing this water vapor is therefore a necessary step in natural gas processing. cecoenviro.comvurup.skresearchgate.net Glycol dehydration, primarily utilizing triethylene glycol (TEG), is a widely adopted and economically attractive method for achieving this. nigen.comprosim.netwalshmedicalmedia.comeujournal.org

Principles of Glycol Dehydration Systems

Glycol dehydration systems operate on the principle of absorption, where a liquid desiccant, typically TEG, selectively absorbs water vapor from the natural gas stream. vurup.skprosim.netwalshmedicalmedia.comeujournal.org The process generally involves contacting the wet natural gas with a lean (dry) glycol solution in an absorption column, often referred to as a contactor. 12eleven.comcecoenviro.comvurup.skesd-simulation.comprosim.netwalshmedicalmedia.comesd-simulation.com The water from the gas is absorbed into the glycol, resulting in a dry gas stream and a "rich" glycol solution containing the absorbed water. 12eleven.comcecoenviro.comvurup.skwalshmedicalmedia.com The dry gas exits the top of the contactor, while the rich glycol flows from the bottom to a regeneration system for water removal and glycol recovery. 12eleven.comcecoenviro.comvurup.skprosim.net

Absorption Mechanisms of Water Vapor in this compound

The absorption of water vapor by TEG is based on the strong affinity of glycol for water. vurup.skwalshmedicalmedia.com Glycols, possessing ether and hydroxyl groups, form intermolecular associations, particularly hydrogen bonds, with water molecules. ou.edu This interaction reduces the partial pressure of water vapor over the glycol solution compared to that over pure water, driving the mass transfer of water from the gas phase into the liquid glycol phase. ou.edu The contactor column is designed to maximize the contact area between the gas and liquid phases, often utilizing structured packing or trays to facilitate efficient mass transfer. cecoenviro.commines.edu The absorption process is more favorable at lower temperatures and higher pressures. eujournal.org

Regeneration and Recovery of this compound

The rich TEG solution, saturated with absorbed water, is regenerated to remove the water and reconcentrate the glycol for reuse in the absorption process. 12eleven.comcecoenviro.comvurup.skesd-simulation.comprosim.netwalshmedicalmedia.com The regeneration system typically involves heating the rich glycol to a high temperature in a reboiler, often operating at a lower pressure than the contactor. 12eleven.comcecoenviro.comvurup.skprosim.netwalshmedicalmedia.compreprints.org This heating provides the energy necessary to vaporize the absorbed water, separating it from the less volatile TEG. 12eleven.comcecoenviro.comprosim.netwalshmedicalmedia.com The water vapor is then vented, leaving behind lean, re-concentrated TEG. walshmedicalmedia.com To achieve higher purity lean glycol, often required for stricter water dew point specifications, stripping gas (such as dry natural gas or nitrogen) may be sparged through the reboiler or a stripping column to aid in the removal of water vapor. cecoenviro.comesd-simulation.compreprints.orgslideshare.netpreprints.org The regenerated lean glycol is then cooled and pumped back to the contactor to repeat the absorption cycle. cecoenviro.comprosim.net The efficiency of the regeneration process, particularly the reboiler temperature and the use of stripping gas, directly impacts the purity of the lean TEG and thus the effectiveness of the dehydration process. umat.edu.ghaip.orgedu.krdvurup.sk Research indicates that elevating the reboiler temperature increases lean TEG purity and enhances water vapor removal from the TEG solution. edu.krd

Process Design and Simulation Methodologies

Effective design and optimization of TEG dehydration units rely heavily on process simulation methodologies. Rigorous process simulation is widely used to design and optimize these systems. prosim.net

Application of Equations of State (e.g., Cubic-Plus-Association, UMR-PRU)

Thermodynamic models, particularly equations of state (EoS), are crucial for accurately predicting the phase behavior of the complex mixtures involved in natural gas dehydration (natural gas components, water, and TEG). Advanced EoS, such as the Cubic-Plus-Association (CPA) and Universal Mixing Rules-Peng-Robinson UNIFAC (UMR-PRU) models, have been developed and applied to model systems containing glycols and water. colan.orgresearchgate.netscribd.comntua.grdntb.gov.uaresearchgate.net These models are designed to better account for the association interactions, such as hydrogen bonding, that occur in these mixtures, which are critical for accurate phase equilibrium calculations. researchgate.netscribd.comntua.grdntb.gov.uaresearchgate.net Studies have shown that models like CPA and UMR-PRU provide improved predictions of phase equilibria and water dew points compared to simpler models, which is essential for reliable process design. researchgate.netntua.grresearchgate.netntnu.no

Use of Commercial Simulators (e.g., Aspen HYSYS)

Commercial process simulators, such as Aspen HYSYS, are standard tools used for designing and analyzing natural gas dehydration plants employing TEG. prosim.netpreprints.orgslideshare.netumat.edu.ghaip.orgcolan.orgntnu.nojournalspress.comrepec.orgresearchwap.comresearchgate.netresearchgate.netresearchgate.net These simulators allow engineers to model the entire dehydration process, including the contactor, regeneration system, heat exchangers, and pumps. prosim.netresearchwap.com By inputting feed gas conditions, desired water content specifications, and equipment parameters, simulators can predict stream compositions, temperatures, pressures, and equipment sizing. researchgate.netprosim.netumat.edu.ghresearchgate.net They enable the investigation of the effect of various operating parameters, such as TEG circulation rate, contactor stages, and reboiler temperature, on the process efficiency and outlet gas water content. umat.edu.ghaip.orgvurup.skjournalspress.comresearchgate.netresearchgate.netjournalspress.uk Research utilizing Aspen HYSYS has demonstrated its effectiveness in simulating TEG dehydration units and optimizing operating conditions to meet pipeline specifications for water content. umat.edu.ghaip.orgresearchgate.netresearchgate.netresearchgate.net For instance, simulation studies have shown how varying TEG flow rate and reboiler temperature impact the water content in the dry gas stream. umat.edu.ghaip.orgresearchgate.net

Table 1: Effect of TEG Flow Rate on Dry Gas Water Content (Simulated Data)

TEG Flow Rate (m³/hr)Wet Gas Flow Rate (MMSCFD)Contactor StagesReboiler Temperature (°C)Dry Gas Water Content (lb/MMSCFD)Citation
0.52408204.44.84 umat.edu.gh
3.5---6.8 researchgate.net
25.47---4.783 researchgate.net

Note: Data extracted from simulation studies; specific inlet conditions may vary between studies.

Table 2: Effect of Lean TEG Temperature and Pressure on Water Content (Simulated Data)

Lean TEG Purity (%)Lean TEG Temperature (°F)Pressure (psi)Water Content (lbs/mmscf)Citation
100--10.03 aip.org
-90-1.012 aip.org
--8751.170 aip.org
99--0.314 aip.org

Note: Data extracted from a sensitivity simulation study; parameters were varied independently.

Modeling of Vapor-Liquid Equilibria in Multicomponent Systems

Accurate modeling of vapor-liquid equilibria (VLE) in multicomponent systems involving this compound, water, and natural gas components is crucial for the design and simulation of dehydration units, particularly absorption and stripping columns. acs.org The behavior of the TEG-water system, especially at high temperatures and high TEG concentrations typical of regeneration units, requires accurate thermodynamic modeling. ntnu.no

Various thermodynamic models and equations of state have been employed to predict VLE in these systems. The Peng-Robinson equation of state (PR-EOS) is often used and generally provides good phase equilibrium predictions over a wide range of temperatures and pressures, which is important given the presence of supercritical components and high operating pressures in absorption columns. ntnu.nosfasu.edu The Soave-Redlich-Kwong (SRK-EOS) is another equation of state used for modeling VLE in systems containing glycols. sfasu.edu

Studies have investigated VLE for binary systems like methane (B114726) + TEG and multicomponent systems including TEG, water, and natural gas mixtures at various pressures and temperatures. sfasu.eduresearchgate.net Experimental VLE data for water + TEG and water + TEG + toluene (B28343) systems have been determined to understand the enhancement of water volatility with the addition of stripping agents like toluene, which aids in achieving higher TEG purity during regeneration. acs.orgepa.gov

Advanced equations of state, such as the Cubic-Plus-Association (CPA) EoS, have been selected to model the complex phase behavior of TEG/Water/Natural Gas systems, demonstrating good performance in predicting multicomponent equilibria. researchgate.netresearchgate.net These models are essential for the design and commissioning of natural gas dehydration units. researchgate.net

Modeling efforts also extend to predicting the solubility of light alkanes and acid gases in TEG, examining the influence of parameters like temperature, pressure, and solvent content. researchgate.net Computational intelligence schemes, such as artificial neural networks (ANNs) trained with optimization algorithms, have also been explored to estimate the equilibrium water dew point in TEG dehydration systems based on VLE data. scu.edu.au

Optimization of Dehydration Unit Performance

Optimizing the performance of TEG dehydration units is critical for ensuring compliance with dew point requirements, reducing energy consumption, and minimizing emissions. francis-press.comfrancis-press.com Key operational parameters significantly influencing performance include the lean TEG circulation rate, stripping gas consumption, reboiler temperature, and absorber pressure. francis-press.comfrancis-press.comedu.krd

Impact of this compound Circulation Rate and Stripping Gas Consumption

The lean TEG circulation rate is a critical parameter affecting dehydration efficiency and energy consumption. Increasing the TEG circulation rate generally enhances dehydration efficiency, leading to a reduction in the required stripping gas flow rate. francis-press.com However, over-circulation of TEG can occur, particularly as gas wells mature and production rates decline, resulting in higher methane emissions without a significant corresponding reduction in gas moisture content. epa.govglobalmethane.org Optimizing the TEG circulation rate can reduce methane emissions and fuel use at negligible cost. epa.govglobalmethane.org The optimal circulation rate typically ranges from 10% to 30% above the minimum required rate to maintain performance and avoid issues like tray hydraulics problems or fouling. globalmethane.org

Stripping gas is utilized in the regeneration process to enhance the purity of the lean TEG by facilitating the removal of water. processecology.com The stripping gas flow rate influences the lean TEG concentration and water removal efficiency; increasing the stripping gas flow rate generally increases both. acs.org However, achieving high TEG purity through stripping regeneration comes at the cost of increased stripping gas consumption. acs.org The required stripping gas rate is dependent on factors such as the desired lean TEG weight percentage, reboiler temperature, and the number of theoretical trays in the stripping and still columns. jmcampbell.com Typical stripping gas rates seldom exceed 75 std m³/std m³ TEG unless very high lean TEG concentrations (above 99.99 wt%) are required. jmcampbell.com Higher stripping gas rates can lead to increased operating costs due to the loss of sales gas used for stripping and may necessitate larger stripping and still columns to prevent flooding. cheresources.com

Data illustrating the relationship between stripping gas flow, lean TEG concentration, and water removal efficiency can be crucial for optimization. For example, simulations show that lean TEG concentration and water removal efficiency increase linearly with increasing stripping gas flowrate when the reboiler temperature is fixed. acs.org

Energy Consumption and Emissions Reduction Strategies

Energy consumption in TEG dehydration units is significantly influenced by parameters such as TEG circulation rate, reboiler temperature, and stripping gas rate. francis-press.comfrancis-press.com Strategies to reduce energy consumption often involve optimizing these parameters. For instance, increasing raw gas temperature and reboiler bottom pressure can decrease the energy consumption of the lean solution circulation pump, while increasing TEG circulation rate, stripping gas volume, and reboiler temperature can increase it. francis-press.com The energy consumption of the stripping gas heater can decrease with increased raw gas temperature, TEG circulation rate, and reboiler temperature, but increases with higher raw gas pressure, stripping gas volume, and regeneration tower bottom pressure. francis-press.com

Optimization studies using algorithms like NSGA-II have shown that significant reductions in specific energy consumption (e.g., 4.18%) can be achieved under similar dew point conditions. francis-press.comfrancis-press.com Conversely, maintaining comparable specific energy consumption can result in a lower dry gas dew point. francis-press.comfrancis-press.com

Strategies for emissions reduction include optimizing the TEG circulation rate to the minimum necessary to meet specifications. epa.govglobalmethane.orgbre.com Installing flash tank separators upstream of the regenerator can remove light hydrocarbons from the rich TEG, reducing emissions from the still vent. globalmethane.orgprocessecology.com Other methods for reducing VOC emissions include incinerating regenerator vent gases, condensing the vent stream to recover VOCs, and maximizing vapor flashing upstream of the still. bre.com The choice of glycol can also impact BTEX emissions, as BTEX compounds are less soluble in DEG and EG compared to TEG. bre.com However, EG use may result in higher glycol losses due to its higher volatility. bre.com

An improved TEG dehydration method for shale gas processing has demonstrated significant energy savings (up to 3000 MJ/h for a feed gas flow rate of 210 MMscfd) and lower capital and operation costs compared to conventional methods. researchgate.netacs.orgacs.org This improved method incorporates process optimizations such as using a TEG flash drum concurrently as a fuel gas drum and employing energy-recycle pumps for lean TEG circulation. acs.orgacs.org

Operational Challenges: Foaming Phenomena

Foaming is a common operational challenge in TEG dehydration systems that can severely compromise process stability, product quality, and lead to significant glycol losses. mdpi.comresearchgate.netresearchgate.net Foam formation disrupts gas-liquid hydrodynamics, potentially causing pressure differential surges, liquid level fluctuations, and in severe cases, flooding conditions and reduced capacity. mdpi.com

Mechanisms and Factors Affecting Foaming

Foaming in TEG dehydration systems can be triggered by several factors. These include hydrocarbon condensation, temperature differentials between lean TEG and process gas, abrupt pressure variations, gas-phase contaminants, and the accumulation of heavy hydrocarbons in contactors. mdpi.compreprints.org Thermal degradation of TEG at excessive reboiler temperatures (above 204 °C or 404 °F) can also produce organic impurities that contribute to foaming. mdpi.compreprints.org

The presence of impurities carried by the natural gas is a primary factor affecting TEG foaming characteristics. mdpi.comresearchgate.netresearchgate.netpreprints.org

Influence of Impurities (e.g., organic matter, inorganic salts, chemical additives) on Foaming Characteristics

Various contaminants differentially influence TEG's foaming performance. Studies have established a hierarchy of foaming influence: chemical additives > solid impurities > water-soluble inorganic salts > MDEA > hydrogen sulfide > hydrocarbons. mdpi.comresearchgate.netresearchgate.netpreprints.org

Chemical additives, particularly corrosion inhibitors and foam inhibitors containing surfactants, have a pronounced effect on foaming performance by significantly reducing the surface tension of the solution. researchgate.netresearchgate.netpreprints.org

Water-soluble inorganic salts affect foaming through a combination of decomposition and crystalline morphology effects. mdpi.comresearchgate.netresearchgate.netpreprints.org The relative impact of inorganic salts on foaming performance follows an order such as MgCl₂ > NaHCO₃ > KCl > NaCl > Na₂SO₄ > CaCl₂. mdpi.comresearchgate.netresearchgate.netpreprints.org Finely dispersed, uniform salt particles can increase both foaming height and defoaming time. mdpi.com

Solid impurities also significantly impact foaming characteristics, with their influence correlating strongly with particle morphology. researchgate.netresearchgate.netpreprints.org The degree of influence of different solid impurities varies, with a comprehensive ranking observed as CaCO₃ > Fe₂O₃ > CaSO₄ > ZnO > CuO > Al₂O₃ > FeS. researchgate.netresearchgate.netpreprints.org For example, CaCO₃ has been shown to exhibit a dramatic foaming enhancement due to its monodisperse particle distribution in TEG, which promotes efficient gas adsorption and bubble stabilization. mdpi.com

Hydrocarbons generally show relatively minor influence on TEG foaming compared to other impurities, although excessive hydrocarbon content can lead to increased foaming time and height. mdpi.comresearchgate.netresearchgate.netpreprints.org Hydrogen sulfide and MDEA have been observed to cause only minor surface tension reductions with limited foaming effects. researchgate.netresearchgate.netpreprints.org

Effective impurity control through comprehensive feed gas pretreatment, including high-efficiency separators and filter separators, is essential to mitigate foaming incidents and maintain system stability. mdpi.com Managing hydrocarbons through flash tank heating and activated carbon filtration is also important. mdpi.com

Impurity TypeRelative Foaming Influence (Hierarchy)Specific Examples and Observations
Chemical AdditivesHighestCorrosion inhibitors and foam inhibitors containing surfactants significantly reduce surface tension and enhance foaming. researchgate.netresearchgate.netpreprints.org
Solid ImpuritiesHighImpact correlates with particle morphology. Ranking: CaCO₃ > Fe₂O₃ > CaSO₄ > ZnO > CuO > Al₂O₃ > FeS. researchgate.netresearchgate.netpreprints.org CaCO₃ shows dramatic enhancement due to particle distribution. mdpi.com
Water-Soluble Inorganic SaltsModerateAffect foaming through decomposition and crystal morphology. Ranking: MgCl₂ > NaHCO₃ > KCl > NaCl > Na₂SO₄ > CaCl₂. mdpi.comresearchgate.netresearchgate.netpreprints.org Finely dispersed particles increase foaming height and defoaming time. mdpi.com
MDEALowCause minor surface tension reductions with limited foaming effects. researchgate.netresearchgate.netpreprints.org
Hydrogen SulfideLowCause minor surface tension reductions with limited foaming effects. researchgate.netresearchgate.netpreprints.org
HydrocarbonsLowestGenerally minor influence, but excessive content can increase foaming time and height. mdpi.comresearchgate.netresearchgate.netpreprints.org

Hydrocarbon Solubility in this compound and Emissions Considerations

This compound is widely used in the oil and gas industry for dehydrating natural gas, a process essential to prevent hydrate (B1144303) formation and corrosion in pipelines. wikipedia.orgcimarron.comkindermorgan.com In this application, wet natural gas is brought into contact with lean TEG, which absorbs water from the gas stream. cimarron.com While primarily designed to remove water, TEG also absorbs certain hydrocarbons present in the natural gas. ogj.comprocessecology.com

TEG exhibits a special affinity for cyclic hydrocarbons, such as benzene (B151609), toluene, ethylbenzene (B125841), and xylene (BTEX), as well as polar gases like H2S and CO2. ogj.com Heavier paraffinic hydrocarbons, in contrast, are essentially insoluble in TEG. ogj.com Aromatic hydrocarbons are highly soluble in TEG, and significant amounts can be absorbed under the high-pressure conditions typical of glycol contactors. ogj.com

Studies have shown that the amount of methane absorbed and vented is directly proportional to the TEG circulation rate. epa.gov Over-circulation of TEG, which can occur in wells with declining production rates, results in higher methane emissions without a significant improvement in gas moisture quality. epa.gov Optimizing TEG circulation rates is identified as a cost-efficient method to reduce methane emissions. epa.gov Predicted absorption levels for BTEX components in TEG dehydration service can vary, with benzene showing lower absorption (5-10%) compared to ethylbenzene and xylene (20-30%). jmcampbell.com Absorption is favored at lower temperatures, higher pressures, and increased TEG concentration and circulation rate. jmcampbell.com

Data on the solubility of hydrocarbons in physical solvents like TEG is crucial for minimizing hydrocarbon losses or optimizing hydrocarbon recovery depending on the process objective. bre.comresearchgate.net Experimental data for the solubility of methane, ethane, propane, benzene, toluene, ethylbenzene, and o-xylene (B151617) in TEG are available and used to validate process simulations. bre.com

Carbon Dioxide Capture and Separation Processes

This compound also plays a role in carbon dioxide capture and separation processes, primarily through physical absorption mechanisms and as a component in mixed absorbent systems.

Physical Absorption Mechanisms of CO2 in this compound

CO2 dehydration is a necessary step before transporting or storing captured carbon dioxide to prevent corrosion and hydrate formation. kindermorgan.comliu.se While chemical solvents are commonly used for CO2 capture through chemical bonds, physical absorption, which relies on intermolecular Van der Waals forces, is also employed. mdpi.com TEG is utilized in the dehydration of CO2 streams. wikipedia.orgkindermorgan.comusn.no

The solubility of CO2 in TEG is higher than in water. researchgate.net Studies have experimentally measured the solubility of CO2 in pure TEG and aqueous TEG solutions under various temperature and pressure conditions. researchgate.netresearchgate.net These solubility data are vital for developing and validating thermodynamic models used in process simulations. researchgate.net

Computational Studies on Molecular Interactions with CO2

Computational chemistry studies, such as molecular dynamics (MD) simulations and density functional theory (DFT), provide insights into the molecular interactions between CO2 and solvents like TEG at an atomistic level. researchgate.netacs.org MD calculations can be a powerful tool for investigating CO2 physical absorption mechanisms. researchgate.net

Studies using MD and DFT have investigated the interactions in CO2-loaded glycols, including TEG. researchgate.net These studies analyze intermolecular interactions like radial distribution functions, hydrogen bonds, and interaction energies. researchgate.netacs.org For instance, computational studies on deep eutectic solvents (DESs) based on tetrabutylphosphonium (B1682233) bromide (TBPBr) and TEG have indicated that TEG molecules are more active toward CO2 due to the presence of hydroxyl groups. acs.org The TEG molecules tend to be closer to the CO2 molecule, forming a ring-like density around it. acs.org

Integration of this compound in Mixed Absorbent Systems

This compound is integrated into mixed absorbent systems to enhance CO2 capture performance and potentially reduce regeneration energy requirements. researchgate.netcornell.edu Non-aqueous amine-based absorbents, including mixtures of amines and physical solvents like glycols, are being explored as alternatives to conventional aqueous amines for CO2 capture. researchgate.net These organic solvent-based absorbents can potentially mitigate the high energy requirement for regeneration due to their lower heat capacity and evaporation enthalpy compared to water. researchgate.net

Formulated blends containing TEG, such as mixtures of 2-amino-2-methyl-1-propanol (B13486) (AMP), HMDA-N,N′-Dimethyl, TEG, and water, have been suggested for improved CO2 capture from flue gas. researchgate.netcornell.edu When water is partially replaced with a co-solvent like TEG, regeneration can be easier. researchgate.net The physical absorption of CO2 can be enhanced by using TEG or diethylene glycol (DEG) as a solvent in AMP-based mixtures. acs.org Comparing MEA-TEG and AMP-TEG systems, the AMP-TEG system is suggested to have much lower energy consumption in the CO2 absorption-regeneration process. acs.org

The use of ionic liquids (ILs) in combination with TEG has also been proposed for CO2 dehydration. researchgate.netacs.org Binary or ternary mixtures of TEG and certain ionic liquids have shown improved separation performance and process energy efficiency compared to pure TEG. researchgate.netacs.org

This compound as a Selective Solvent

This compound is utilized as a selective solvent in various separation processes, particularly for distinguishing between different types of hydrocarbons. atamanchemicals.comrahaoil.com

Separation of Aromatic and Paraffinic Hydrocarbons

The separation of aromatic hydrocarbons from non-aromatic components, such as paraffins and naphthenes, is a crucial process in the petrochemical industry. poerner.atscielo.brukzn.ac.za This separation is often challenging due to the overlapping boiling points and azeotrope formation in hydrocarbon mixtures. scielo.br Liquid-liquid extraction and extractive distillation are common methods employed for this purpose, both requiring the use of a selective solvent. poerner.atukzn.ac.za

This compound is used as a selective solvent for aromatics. atamanchemicals.comrahaoil.com It has a special affinity for aromatic hydrocarbons like benzene, toluene, and xylene, while heavier paraffinic hydrocarbons are largely insoluble in it. ogj.com This difference in solubility allows TEG to be used in processes designed to separate aromatics from mixtures containing paraffins. ogj.comchem.international

In BTX extraction units, solvents of different polarity, including less polar solvents like DEG and TEG, are used. poerner.atpoerner.at The selection of the solvent is based on properties such as solvency and selectivity. poerner.atpoerner.at While more polar solvents may have higher solvency, requiring lower circulation rates, solvents with high solvency can be more difficult to remove from the products during recovery. poerner.atpoerner.at

TEG can be used in liquid-liquid extraction processes for the separation of aromatics from hydrocarbon mixtures. colan.orgresearchgate.net Studies have investigated the efficiency of TEG in extracting toluene from mixtures with alkanes like heptane. researchgate.net Factors such as extraction temperature, contact time, and solvent-to-feed ratio influence the extraction efficiency. researchgate.net For instance, increasing temperature and solvent-to-feed ratio can increase extraction efficiency. researchgate.net

Extractive distillation is another process where TEG can be employed as a selective solvent for aromatics recovery. google.com This method is used to remove BTX from various petroleum streams. sulzer.com The process typically involves an extractive distillation column and a solvent recovery column. sulzer.com The hydrocarbon feed is contacted with the lean solvent (TEG), which selectively extracts the aromatics into the column bottoms. sulzer.com

TEG has also been explored in liquid membrane applications for separating aromatic hydrocarbons from gasoline vapor, demonstrating preferential permeation for aromatics over paraffins. jst.go.jp

Other Process Engineering Applications

This compound's unique properties make it suitable for several applications beyond its primary use in natural gas dehydration. atamanchemicals.commehtapetrorefineries.comepchems.com Its ability to absorb moisture and serve as a stable solvent and intermediate are leveraged in diverse industrial processes. atamanchemicals.comriverocean.com.twunivarsolutions.com

Dehumidifying Agent in Air Conditioning Systems

This compound is employed as a dehumidifying agent in air conditioning systems. atamanchemicals.commehtapetrorefineries.com In such systems, TEG acts as a liquid desiccant, effectively removing water vapor from the air to control humidity levels. amipetro.comatamanchemicals.com This process enhances cooling efficiency and helps prevent condensation. atamanchemicals.comamipetro.com The hygroscopic quality of TEG allows it to absorb moisture through absorption or adsorption. atamanchemicals.comchemicalbook.com

The use of liquid desiccants like TEG in air conditioning offers an alternative method for humidity control compared to conventional systems. worldscientific.com Research has explored the performance of dehumidification systems using TEG, sometimes in combination with other substances like magnesium chloride (MgCl₂), to improve moisture removal rates and overcome issues such as high viscosity associated with using 100% TEG. worldscientific.com Studies indicate that blends of TEG and MgCl₂ can yield better moisture removal rates compared to using TEG alone, with specific concentrations showing promising dehumidification effectiveness. worldscientific.com

Role as Chemical Intermediate in Ester and Resin Production

This compound serves as a significant chemical intermediate in the production of various esters and resins. atamanchemicals.commehtapetrorefineries.comepchems.comrightpathind.com Its two terminal hydroxyl groups allow it to react with carboxylic acids and other compounds to form esters and participate in polymerization reactions. atamanchemicals.compenpet.com

In the production of resins, TEG is a key component, particularly in the manufacturing of polyester (B1180765) and alkyd resins. atamanchemicals.comepchems.comriverlandtrading.com

Polyester Resin Production: TEG is used in the synthesis of polyester resins, which are crucial for creating materials like fiberglass reinforced plastics, laminates, and composite materials. atamanchemicals.comepchems.com

Alkyd Resin Manufacturing: TEG is also utilized in the production of alkyd resins. epchems.comriverlandtrading.com These resins are widely used in the formulation of paints, coatings, and varnishes, providing durable finishes. epchems.com Alkyd resins are typically produced through the esterification of polybasic acids with polyhydric alcohols, such as TEG. google.com

Environmental Fate and Degradation of Triethylene Glycol

Biodegradation Pathways and Kinetics

Biodegradation is a key process in the environmental breakdown of triethylene glycol. Studies indicate that TEG is readily biodegradable under both aerobic and, to some extent, anaerobic conditions. atamanchemicals.comnih.govatamankimya.comresearchgate.net

Aerobic Degradation in Soil and Water Environments

In aerobic soil and water environments, this compound undergoes relatively rapid biodegradation. River die-away tests have demonstrated complete degradation of TEG in 7 to 11 days. atamanchemicals.comnih.govatamankimya.comepa.gov This suggests that, in the presence of oxygen and suitable microbial populations, TEG is effectively mineralized.

Anaerobic Degradation Processes

While aerobic degradation is well-documented and generally faster, anaerobic biodegradation of glycols, including this compound, has also been observed. researchgate.netd-nb.infonih.govclu-in.org Anaerobic degradation of ethylene (B1197577) glycol, a related lower glycol, has been shown to occur via methanogenesis or fermentation, producing metabolites such as ethanol (B145695) and acetic acid. nih.govclu-in.orgccme.ca A strictly anaerobic, homoacetogenic bacterium isolated from anoxic sewage sludge was found to ferment ethylene glycol and polyethylene (B3416737) glycols to acetate (B1210297) and small amounts of ethanol. d-nb.info This bacterium utilizes an ether-cleaving enzyme and a diol dehydratase in the degradation process, forming acetaldehyde (B116499) as a reaction product. d-nb.info Although specific detailed pathways for anaerobic TEG degradation are less extensively documented than for aerobic conditions, the potential for anaerobic transformation exists, particularly in environments like deeper soils or sediments where oxygen is limited. nih.gov

Identification of Microbial Metabolites and Breakdown Products (e.g., formic acid, acetic acid, lower glycols)

During the biodegradation of this compound, several microbial metabolites and breakdown products have been identified. Under oxidative degradation conditions, which can be microbially mediated, products such as ethylene glycol (MEG), diethylene glycol (DEG), formic acid, acetic acid, glycolic acid, formaldehyde, and acetaldehyde have been detected. ntnu.nontnu.no Formic acid, MEG, and DEG are often reported as dominant identified degradation products. ntnu.nontnu.no The formation of CO2 and larger polymeric glycols has also been confirmed. ntnu.nontnu.no Studies on the oxidative degradation of related glycols like ethylene glycol also show the formation of various organic intermediates, including glycol aldehyde, formaldehyde, glyoxal, glycolic acid, glyoxylic acid, oxalic acid, and formic acid, eventually leading to CO2. hydratech.co.ukmdpi.com

Interactive Data Table: Identified Oxidative Degradation Products of this compound

Metabolite/Breakdown ProductNotes
Ethylene Glycol (MEG)Lower glycol
Diethylene Glycol (DEG)Lower glycol
Formic AcidDominant acidic product
Acetic AcidAcidic product
Glycolic AcidAcidic product
FormaldehydeAldehyde
AcetaldehydeAldehyde
Carbon Dioxide (CO2)Mineralization product
Polymeric GlycolsLarger molecular weight products
WaterFormed during oxidative degradation ntnu.no

Influence of Environmental Factors on Biodegradation Rates (e.g., Temperature, Oxygen Concentration, Nutrient Availability)

The rate and efficiency of this compound biodegradation are influenced by several environmental factors. Temperature is a primary factor, with higher temperatures generally enhancing the rates of biological degradation processes. canada.camdpi.com For instance, the aerobic degradation rate of ethylene glycol in soil and water has been shown to increase significantly with temperature. canada.ca Oxygen concentration is also crucial, as aerobic biodegradation pathways are typically faster and lead to more complete mineralization compared to anaerobic processes. nih.gov Nutrient availability, such as the presence of phosphate (B84403), can also impact biodegradation rates. Studies have shown that the aerobic biodegradation rates of glycols can increase significantly after phosphate addition, suggesting potential nutrient limitation in some environments. researchgate.net The type and number of microorganisms present, as well as their acclimation to the compound, also play a significant role in determining the biodegradation rate. canada.ca

Oxidative and Thermal Degradation Mechanisms

This compound can also undergo degradation through oxidative and thermal mechanisms, particularly in industrial settings or under specific environmental conditions.

Oxidative degradation of TEG can occur in the presence of oxygen and at elevated temperatures. ntnu.nontnu.nomdpi.com This process can lead to the formation of various degradation products, including lower glycols, organic acids, and aldehydes, as mentioned in Section 5.1.3. ntnu.nontnu.no The specific oxidative degradation mechanism appears to be dependent on temperature and oxygen concentration. ntnu.nontnu.no

Thermal degradation of this compound can occur at high temperatures, such as those encountered during its regeneration in natural gas dehydration processes. atamanchemicals.commdpi.com Thermal decomposition can lead to the formation of smaller fragments. ntnu.no Impurities, particularly formic acid, can decrease the thermal stability of TEG. ntnu.no

Unimolecular Decomposition Pathways

While detailed studies specifically on the unimolecular decomposition pathways of this compound are limited in the provided search results, research on related glycols like ethylene glycol provides some insight into potential mechanisms. Theoretical studies on the unimolecular decomposition of ethylene glycol have identified several accessible product channels. acs.orgfigshare.comscience.gov Among these, water elimination channels generally have the lowest energy barriers, while direct C-C bond dissociation is a significant pathway at higher temperatures. acs.orgfigshare.comscience.gov The complexity of thermal degradation mechanisms has been observed to increase with the increasing length of the ethylene glycol chain in related polymers. akjournals.com It is plausible that this compound, with its longer chain compared to ethylene glycol, would also exhibit complex thermal decomposition pathways involving bond cleavages and the formation of various smaller molecules. Radical splitting has been proposed as a mechanism for the formation of smaller fragments like ethylene glycol and diethylene glycol during the thermal degradation of TEG. ntnu.no

Formation of Polymeric Glycols and Other Degradation Compounds

The degradation of this compound can lead to the formation of various compounds, including polymeric glycols and other smaller organic molecules. Studies on the oxidative degradation of TEG indicate the presence of several degradation products. Dominant identified degradation products at high temperatures and oxygen concentrations include formic acid, monoethylene glycol (MEG), and diethylene glycol (DEG) ntnu.no. Other detected oxidative degradation compounds include acetic acid, glycolic acid, formaldehyde, acetaldehyde, and water ntnu.no. The formation of carbon dioxide (CO2) and larger polymeric glycols has also been confirmed ntnu.no. Carbon and mass balance analyses suggest the presence of unidentified degradation products in both liquid and gas phases ntnu.no.

Impact of High Temperatures and Oxygen on Stability

This compound is known to be unstable in the presence of oxygen and at high temperatures ntnu.no. Laboratory experiments assessing the effect of temperature and oxygen on TEG stability have shown that the oxidative degradation mechanism is influenced by these factors ntnu.no. Glycol degradation occurs when TEG is exposed to high temperatures in the presence of oxygen, oxidizing agents, or acidic gas components like CO2 and hydrogen sulfide (B99878) (H2S) cfrchemicals.com. This degradation process results in the formation of organic acids, specifically glycolic, formic, and acetic acids cfrchemicals.com. As degradation progresses, the pH of the fluid decreases, leading to an acidic system that can accelerate the corrosion of metals cfrchemicals.com. The thermal stability of TEG is higher than that of propylene (B89431) glycol and ethylene glycol, allowing it to be used up to 204 °C (400 °F) . However, temperatures around 202-204 °C are considered near the upper limit for TEG processing due to thermal degradation acs.org.

Degradation in Cyclic Industrial Regeneration Processes

In cyclic industrial regeneration processes, particularly in natural gas dehydration, this compound undergoes degradation primarily through molecular decomposition, generating organic impurities mdpi.com. The TEG regeneration process in gas dehydration involves heating the water-saturated TEG to a high temperature in a reboiler to evaporate the absorbed water, allowing the reclaimed TEG to be reused rebain.eu. While this reuse is essential for efficiency and cost reduction, the TEG can degrade over time due to the presence of impurities, eventually requiring replacement rebain.eu. Degradation in these systems can be influenced by factors such as contaminant ingress from feed gas, acid-catalyzed degradation from dissolved H2S, thermal decomposition/polycondensation during high-temperature regeneration, and oxidative degradation in storage mdpi.com. Maintaining the reboiler temperature within a specific range (e.g., between 212°F and 400°F) is important to avoid significant degradation nigen.com.

Environmental Mobility and Persistence

This compound's environmental mobility and persistence are influenced by its physical and chemical properties and its interaction with different environmental compartments.

Adsorption Behavior to Suspended Solids and Sediment

This compound is not expected to adsorb significantly to suspended solids and sediment due to its estimated low Koc value nih.govatamanchemicals.comwindows.net. Based on an estimated Koc of 10, TEG is expected to have very high mobility in soil nih.govatamanchemicals.com. Its high water solubility also indicates a low potential for soil and sediment adsorption ccme.cacanada.ca.

Data Table: Estimated Adsorption Coefficient (Koc)

CompoundEstimated KocMobility
This compound10Very High
This compound bis(2-ethylbutyrate)240Moderate

Note: Koc values are estimates and can vary based on soil type and conditions.

Volatilization from Aquatic Surfaces

Volatilization from aquatic surfaces is not expected to be a significant fate process for this compound nih.govatamanchemicals.com. This is based on its estimated Henry's Law constant, which is reported to be low, around 3.2 x 10^-11 atm-cu m/mole nih.govatamanchemicals.comatamankimya.com. This low Henry's Law constant suggests that TEG is essentially nonvolatile from water surfaces atamanchemicals.com. Similarly, volatilization from moist soil surfaces is not expected to be an important fate process nih.govatamanchemicals.comatamankimya.com.

Theoretical and Computational Chemistry Studies of Triethylene Glycol

Molecular Simulations and Dynamics

Molecular simulations, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the microscopic behavior of TEG, including its interactions with other molecules and its transport properties in different environments.

Molecular Dynamics (MD) Simulations for Microscopic Behavior

MD simulations allow for the study of the dynamic evolution of a system of molecules over time by solving Newton's laws of motion. This provides detailed information about molecular motions, conformations, and interactions. For TEG, MD simulations have been employed to understand its behavior in various contexts. For instance, MD studies have investigated the possibility of porous liquid formation using TEG as a solvent with metal-organic frameworks (MOFs) like ZIF-8 and HKUST-1 as porogens. These simulations revealed that the size and shape of the solvent molecules significantly influence their ability to penetrate the MOF pores. TEG molecules were found to be incapable of penetrating the smaller pores of ZIF-8 but could easily penetrate the larger pores of HKUST-1, aligning with experimental observations mdpi.com.

MD simulations also provide insights into the hydrogen bonding patterns of glycols. Studies on ethylene (B1197577) glycol oligomers, including TEG, have shown a propensity for intramolecular hydrogen bonding, which can influence their structural configurations researchgate.net. Refined force fields for glycols have been developed and validated against experimental data to accurately capture the structure and dynamics of pure liquid glycols and their aqueous mixtures using MD simulations nih.gov.

Investigation of Molecular Diffusion and Interactions in Solvents

Molecular diffusion and interactions in solvents are critical properties for many applications of TEG, such as its use in absorption processes. MD simulations are utilized to study these phenomena. The self-diffusion coefficients of molecules in solvents can be calculated from MD simulations, providing information about their mobility. Various approaches exist for determining transport properties like viscosity and diffusion coefficients from MD simulations, including equilibrium MD (EMD) methods like the Green-Kubo approach, although these can be computationally intensive for viscous liquids uni-rostock.de.

Studies involving TEG in deep eutectic solvents (DESs) have used MD and density functional theory (DFT) to analyze intermolecular interactions, hydrogen bonds, and diffusion behaviors. These studies have shown that the hydroxyl groups of TEG are particularly active in interactions, such as hydrogen bonding with molecules like CO2 acs.org. The diffusion behavior of solvents within polymeric structures has also been investigated using all-atom MD simulations to understand complex diffusion processes like case II diffusion rsc.org.

Thermodynamic Modeling and Equation of State Applications

Accurate thermodynamic modeling is essential for designing and optimizing processes involving TEG, particularly those related to phase equilibria. Equations of State (EoS) are fundamental tools in this regard, with several models being applied to TEG-containing systems.

Cubic-Plus-Association (CPA) Equation of State for Phase Equilibrium Calculations

The Cubic-Plus-Association (CPA) equation of state is a widely used and successful model for calculating phase equilibria in systems containing glycols, including TEG. It combines a cubic equation of state, typically the Soave-Redlich-Kwong (SRK) model, with an association term derived from the Statistical Associating Fluid Theory (SAFT) to account for strong directional forces like hydrogen bonding colan.orgscispace.comresearchgate.netresearchgate.net.

CPA has been extensively applied to model vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE) in binary and multicomponent systems relevant to natural gas dehydration and aromatic hydrocarbon extraction colan.orgresearchgate.netacs.org. The model requires pure compound parameters for TEG and binary interaction parameters to accurately describe the behavior of mixtures colan.org. Different association schemes for TEG, such as the 4C scheme which considers four association sites related to the hydroxyl groups, have been tested within the CPA framework scispace.comresearchgate.net.

CPA models have been used to predict the solubility of TEG in natural gas components like methane (B114726) (CH4) and carbon dioxide (CO2) under supercritical conditions, which is important for assessing glycol loss in dehydration units . Studies have shown that CPA can provide good agreement with experimental VLE data for TEG-water systems and predict multicomponent phase equilibria based on binary parameters researchgate.netacs.org.

Statistical Associating Fluid Theory (SAFT-HR) Equation of State

The Statistical Associating Fluid Theory (SAFT) and its variants, such as the Huang-Radosz version (SAFT-HR), are molecular-based equations of state that are particularly effective in modeling the thermodynamic behavior of associating fluids like glycols researchgate.netresearchgate.net. SAFT models represent molecules as chains of segments with various interaction types, including association sites to account for hydrogen bonding ua.pt.

SAFT-HR has been utilized to estimate the solubilities of various components, including BTEX (Benzene, Toluene (B28343), Ethylbenzene (B125841), and Xylenes), light hydrocarbons, and sour gases in TEG researchgate.netresearchgate.net. This is crucial for understanding and predicting emissions from glycol units in natural gas processing plants researchgate.net. New sets of SAFT parameters for TEG and binary interaction parameters have been obtained by fitting experimental data such as vapor pressure, liquid density, and VLE data researchgate.netresearchgate.net. Comparisons with other equations of state like Perturbed-Chain SAFT (PC-SAFT) and Peng-Robinson (PR) have shown that SAFT-HR can provide more accurate predictions for these systems researchgate.netresearchgate.net.

Determination and Regression of Binary Interaction Parameters for Complex Systems (e.g., TEG-Water, TEG-Alkanes)

Accurate thermodynamic modeling of TEG-containing mixtures heavily relies on the determination and regression of binary interaction parameters (BIPs) for the chosen equation of state. These parameters account for the non-ideal interactions between different molecular species in a mixture.

For models like CPA and SAFT, BIPs are typically regressed by fitting the model's predictions to experimental phase equilibrium data for binary systems colan.orgacs.orgresearchgate.netresearchgate.netacs.org. This is a critical step in extending the models to predict the behavior of multicomponent systems.

Studies have focused on determining BIPs for key binary systems involving TEG, such as TEG-water and TEG-alkanes. For TEG-water systems, the selection of appropriate combining rules for the cross-association energy and volume parameters in the association term of the EoS is important researchgate.netacs.org. Research has shown that specific combining rules, such as the arithmetic mean for cross-association energy and geometric mean for cross-association volume in CPA, can provide better correlations for VLE data researchgate.netacs.org.

For TEG-alkane binary systems, BIPs have been regressed for various alkanes, and relationships between the interaction parameters and alkane molecular weight have been investigated colan.orgacs.org. The solubility of methane in TEG at elevated pressures and temperatures has been studied, and BIPs for the Peng-Robinson EoS have been obtained by correlating experimental data sfasu.eduacs.org. The accuracy of these parameters is crucial for predicting TEG losses in natural gas dehydration processes operating at high pressures and temperatures acs.org.

Prediction of Solubilities and Phase Behavior at Varying Conditions

Predicting the solubility and phase behavior of triethylene glycol under various conditions is crucial for its industrial applications, particularly in natural gas dehydration and as a solvent. Computational models and theoretical frameworks are employed to achieve this.

Studies have investigated the solubility of various organic compounds, including alkanes, alkenes, alkynes, aldehydes, carboxylic acids, and alcohols, in this compound. Modified UNIFAC models, such as the Dortmund and Lyngby versions, have been used to predict the phase equilibrium of these systems as a function of temperature and composition. While TEG was found to be suitable for absorbing low molecular weight aldehydes, alcohols, and carboxylic acids, and generally showed favorable phase equilibrium compared to water, these models did not always accurately predict the phase equilibrium behavior, suggesting the need for specialized group interaction parameters for TEG within these models. jocet.org

The phase behavior of natural gas components, such as methane, in this compound and its aqueous solutions has also been a subject of computational and experimental study, especially at high pressures relevant to applications like subsea processing and carbon capture and storage. acs.org Different modeling approaches, including the simplified cubic-plus-association (sCPA), a Huron–Vidal Soave–Redlich–Kwong (SRK) equation coupled with the Non-Random Two-Liquid (NRTL) Gibbs energy expression (SRK/HV/NRTL), and the non-density-dependent approach to Peng–Robinson (PR/NDD), have been applied. acs.org While some models like PR/NDD and sCPA showed success in describing methane/TEG phase behavior, they were less effective for TEG aqueous solutions. acs.org An alternative approach incorporating a binary interaction parameter dependent on the liquid phase composition demonstrated improved results, particularly with sCPA. acs.org However, achieving satisfactory results often requires more than just binary parameters. acs.org

The Cubic-Plus-Association (CPA) equation of state has proven successful for phase equilibrium calculations in systems containing glycols, including TEG. acs.org This model has been used to simulate binary and multicomponent systems relevant to natural gas dehydration and liquid-liquid extraction of aromatic hydrocarbons by TEG. acs.org Comparisons between simulation and experimental data highlight the reliability of CPA for industrial applications, with detailed analysis on selecting pure compound parameters and calculating binary interaction parameters for TEG-water and TEG-alkane systems. acs.org

Predictive models for the volumetric properties of aqueous solutions containing TEG have also been developed and evaluated. researchgate.net These models aim to accurately predict properties like excess molar volume and apparent molar volume, which are crucial for understanding the behavior of TEG in aqueous systems. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the electronic structure, properties, and reactivity of molecules like this compound at a fundamental level. These calculations provide insights into molecular geometries, energy levels, charge distributions, and reaction mechanisms.

Investigation of Reaction Pathways and Energy Barriers (Analogous to Ethylene Glycol Studies)

While specific quantum chemical studies on the reaction pathways and energy barriers of this compound are less commonly detailed in general searches compared to simpler glycols like ethylene glycol, the methodologies and principles applied to ethylene glycol can often be extended or provide analogous insights into TEG's reactivity.

Quantum mechanical calculations are used to determine reaction free energies and energy barriers by identifying minimum energy pathways (MEP). rsc.org Studies on ethylene glycol, for instance, have employed quantum chemical calculations, such as density functional theory (DFT), to investigate reaction mechanisms like the direct carbonylation with carbon dioxide to form cyclic carbonates. researchgate.net These studies identify reaction pathways, transition states, and calculate energy profiles to understand the feasibility and kinetics of reactions. researchgate.net For ethylene glycol carbonylation, mechanisms involving hydroxyl dehydration and carbonyl substitution have been proposed and studied computationally, revealing that carbonyl substitution pathways tend to have lower energy barriers. researchgate.net

Such computational approaches can be applied to study potential reactions involving this compound, such as oxidation, degradation, or reactions with other compounds in various chemical processes. By calculating energy barriers, researchers can predict the likelihood and rate of different reaction pathways under specific conditions. For example, studies on the chain reaction mechanisms of coal spontaneous combustion at low temperatures have utilized quantum chemical calculations to determine energy barriers for elementary reactions involving aliphatic groups and radicals, providing insights into reaction spontaneity and conditions under which they occur. acs.org While this example is not specific to TEG, it illustrates how quantum chemical calculations are used to understand reaction mechanisms and energy barriers in complex systems.

The complexity of this compound, with its repeating ethylene glycol units, means that its reaction pathways can be more intricate than those of ethylene glycol. However, computational techniques can still be used to explore potential reaction sites and mechanisms, providing valuable theoretical data to complement experimental observations.

Predictive Modeling of Aqueous Solution Behavior

Predictive modeling of the behavior of this compound in aqueous solutions is particularly important due to its use as a dehydrating agent. These models aim to describe and predict properties such as vapor-liquid equilibrium, water activity, and volumetric properties of TEG-water mixtures.

Experimental data on the isobaric vapor-liquid equilibria of water with glycols, including this compound, at different pressures are used to develop and validate these models. ua.pt By analyzing boiling temperatures and estimating water activity coefficients, researchers can rationalize the molecular interactions between glycols and water. ua.pt

Equations of state, such as the soft statistical associating fluid theory (soft-SAFT), have been used to describe the experimental vapor-liquid equilibrium data of these highly nonideal systems. ua.pt These models treat glycols and water as associating molecules and can accurately reproduce experimental data using binary interaction parameters. ua.pt The parametrization obtained from pure glycols can be used to predict water activities in aqueous solutions of polyethylene (B3416737) glycols of varying molecular weights, highlighting the robustness of the modeling approach. ua.pt

Other models, like the modified UNIFAC-Lei model, have been used to predict gas-liquid equilibrium, such as the solubility of methane in pure TEG and in binary mixtures of TEG and water. researchgate.net These models can be extended from binary to ternary systems, demonstrating their capability in handling more complex mixtures. researchgate.net

Predictive models for volumetric properties, such as excess molar volume and apparent molar volume, in aqueous solutions of deep eutectic solvents containing TEG have also been developed. researchgate.net These models, often based on experimental density measurements, help in understanding the molecular interactions and structural effects in these solutions. researchgate.net

Green Chemistry Approaches and Sustainable Applications of Triethylene Glycol

Development of Bio-Based Triethylene Glycol Alternatives

The push for sustainability has spurred research into producing TEG from renewable resources, aiming to reduce reliance on fossil fuels and lower environmental impact. imarcgroup.com While much of the current research in bio-based glycols focuses on ethylene (B1197577) glycol (Bio-EG), which can be produced from biomass feedstocks like sugarcane, corn, or algae, the principles and technologies developed for Bio-EG pave the way for bio-based alternatives to higher glycols like TEG. marketresearchintellect.comtvbrics.comacs.org

Research is ongoing to develop sustainable bio-based alternatives to traditional TEG, aligning with global efforts towards sustainability and environmental responsibility. deviantart.com The production of bio-based ethylene glycol from renewable plant-based resources offers a significant reduction in the carbon footprint compared to conventional processes. marketresearchintellect.com This includes exploring catalytic routes and biomass-to-bio-EG conversion technologies. tvbrics.comacs.org

This compound as a Component in Deep Eutectic Solvents (DES)

Deep eutectic solvents (DESs) have emerged as promising alternatives to traditional organic solvents due to their favorable properties, including low vapor pressure, non-flammability, biodegradability, and potential for facile preparation from inexpensive and readily available components. researchgate.netum.edu.myjeeng.netijpsjournal.compku.edu.cnuc.edu TEG can serve as a hydrogen bond donor (HBD) in the formation of DESs. researchgate.netum.edu.my

Synthesis and Characterization of this compound-Based DES

DESs are typically formed by mixing a hydrogen bond acceptor (HBA) and an HBD, which interact through hydrogen bonding to form a eutectic mixture with a significantly lower melting point than the individual components. pku.edu.cnmdpi.comwikipedia.org The synthesis of TEG-based DESs involves combining TEG with various HBAs, often quaternary ammonium (B1175870) salts. researchgate.netum.edu.my For instance, TEG has been used as an HBD with phosphonium (B103445) and ammonium salts like choline (B1196258) chloride (ChCl), methyltriphenylphosphonium (B96628) bromide (MTPB), benzyltriphenylphosphonium (B107652) chloride (BTPC), allyltriphenylphosphonium bromide (ATPB), and N,N-diethylenethanolammonium chloride (DAC). researchgate.netum.edu.my

Characterization of these TEG-based DESs involves analyzing their physicochemical properties and structural features. Techniques such as Fourier transform infrared (FTIR) spectroscopy and proton nuclear magnetic resonance (¹H NMR) are employed to confirm the formation of hydrogen bonds between the components. researchgate.netum.edu.my Thermal analysis, such as differential scanning calorimetry (DSC) or determination of freezing point, is crucial to confirm the formation of a eutectic mixture with a lowered melting point. researchgate.netum.edu.my

Exploration of Physicochemical Properties of DES Systems

The physicochemical properties of TEG-based DESs are influenced by the choice of HBA, the molar ratio of the components, and temperature. researchgate.netum.edu.mymdpi.com Properties such as freezing point, viscosity, electrical conductivity, density, and surface tension are typically investigated. researchgate.netum.edu.mymdpi.comubbcluj.romdpi.com

Studies have shown that the electrical conductivity of DESs based on TEG with various HBA salts can increase with temperature. For example, a ChCl:TEG (1:3) mixture showed an increase in electrical conductivity from 1.41 to 8.77 mS·cm⁻¹ as the temperature increased from 298.2 to 353.2 K. researchgate.net The density of DESs generally decreases with increasing temperature due to thermal expansion. mdpi.com Viscosity is another key property, and it can be significantly affected by the HBD; for instance, mixtures containing ethylene glycol have shown lower surface tensions compared to those with glycerol (B35011). mdpi.com

Potential Applications of TEG-Based DES in Green Processes

TEG-based DESs hold potential for various green chemistry applications due to their unique properties. Their low vapor pressure and non-flammability make them safer and more environmentally friendly alternatives to volatile organic solvents in various chemical processes. researchgate.netum.edu.myjeeng.netijpsjournal.compku.edu.cn

Potential applications include their use as solvents in separation processes, such as the absorption of acidic gases (like CO₂) or the extraction of various compounds. jeeng.netijpsjournal.compku.edu.cn Their ability to dissolve a wide range of substances and their tunable properties make them suitable for applications in areas like biochemical processes, petroleum and gas technology, and organic synthesis. researchgate.netum.edu.myijpsjournal.comresearchgate.net Research indicates that DESs can be effective in processes like extractive desulfurization of fuels and the removal of nitrogen compounds. ijpsjournal.compku.edu.cn

Strategies for Reducing this compound Consumption and Emissions in Industrial Plants

Minimizing the consumption and emissions of TEG in industrial processes, particularly in natural gas dehydration, is a crucial aspect of improving the environmental performance of these operations. walshmedicalmedia.comresearchgate.netdntb.gov.ua Strategies focus on process optimization, improved equipment design, and operational adjustments. walshmedicalmedia.comresearchgate.netdntb.gov.uaijresonline.com

Process Optimization for Energy Efficiency and Environmental Footprint Reduction

Optimizing the TEG dehydration process can lead to significant reductions in energy consumption and environmental impact. walshmedicalmedia.comijresonline.comacs.orgacs.orgresearchgate.net Advancements in process modeling and simulation allow operators to tailor dehydration units for specific gas compositions and conditions, minimizing glycol losses and energy use. walshmedicalmedia.com

Key optimization strategies include adjusting TEG circulation rates, reboiler temperature, and stripping gas flow rate, as these parameters significantly influence energy consumption and dehydration efficiency. francis-press.com High-pressure glycol dehydration systems can reduce the regeneration temperature, lowering energy consumption. walshmedicalmedia.com Innovations in regeneration technologies, such as membrane contactors and thermal regeneration units, can also enhance efficiency and reduce emissions. walshmedicalmedia.com

Studies have demonstrated that optimized TEG dehydration approaches can be more energy-saving and economical compared to conventional methods, with potential for significant reductions in energy consumption and operating costs. ijresonline.comacs.orgacs.orgresearchgate.net For instance, an optimized method for shale gas processing showed a notable reduction in specific energy consumption and lower capital and operational costs. acs.orgacs.orgresearchgate.net

Improved Recovery and Reuse Techniques

This compound (TEG) is widely utilized as a dehydrating agent, particularly in the natural gas industry, due to its hygroscopic properties and ability to absorb water vapor from gas streams. The regeneration and reuse of TEG are crucial for economic viability and environmental sustainability in these processes. After absorbing water, the water-rich TEG is typically regenerated by heating to high temperatures in a reboiler, evaporating the absorbed water and allowing the concentrated TEG to be recycled back into the system. rebain.euatamanchemicals.com This regeneration process is considered energy-efficient and reduces the need for sourcing new TEG, thereby minimizing waste and lowering operational costs. rebain.eu

However, achieving high purity levels of regenerated TEG, often required to meet stringent water content specifications in treated gas (substantially above 98.5–99.0% by weight), can necessitate advanced techniques beyond simple atmospheric distillation. tandfonline.comonepetro.org Methods employed to achieve higher purity include the use of a stripping gas, a solvent, or performing distillation under vacuum. tandfonline.comonepetro.org Another technique involves using a water exhauster, such as a Coldfinger, which continuously condenses and removes the vapor in equilibrium with the liquid being dehydrated. tandfonline.comonepetro.org Research has explored the application of the Coldfinger apparatus for TEG regeneration in natural gas dehydration plants, demonstrating its capability to achieve required water content specifications in a straightforward and economical manner. onepetro.org

Further research into improving TEG regeneration processes includes the injection of hydrocarbon solvents like isooctane (B107328) and toluene (B28343) into the stripping column of natural gas dehydration units. acs.org This method aims to enhance water volatility and facilitate the regeneration of TEG to higher purity levels. Experimental studies investigating the effect of isooctane and toluene concentrations under different operating conditions in a batch distillation column have shown that adding a small percentage of isooctane under total reflux conditions can lead to the lowest water concentration in the reboiler and the highest TEG purity. acs.org

Membrane-based separation technologies are also being investigated for TEG recovery and purification, particularly from wastewater streams generated during the regeneration process. Although TEG can be recovered and reused through evaporation and distillation, some remains in the wastewater. researchgate.net Studies have explored the use of membranes, such as polyethersulfone (PES) membranes, for TEG removal from wastewater. researchgate.netresearchgate.net Pervaporation technology, utilizing membranes like composite membranes with a dense layer of Teflon AF2400, has shown promise for dehydrating TEG with excellent separation factors for water, although water flux can be relatively low. ntnu.no The amount of TEG in the permeate in such pervaporation processes has been found to be extremely low, decreasing with higher water content in the feed. ntnu.no

Optimized operational strategies in natural gas processing plants also contribute to improved TEG recovery and reduced consumption. These strategies include the automatic variation of TEG circulation rates based on gas water vapor content, the use of an inert gas in TEG storage tanks to prevent degradation, and improvements in the function of the flash gas separator. researchgate.net Implementing such solutions can lead to a significant reduction in operating costs and minimize TEG loss. researchgate.netresearchgate.net

The contamination of TEG solution during natural gas purification by high-salinity formation water, condensate, and other impurities can reduce its dehydration capacity and lead to environmental pollution if emitted. researchgate.net Physical methods for recovering contaminated TEG solutions are being explored to enable their reuse in production, offering economic benefits and a higher utilization ratio. researchgate.net Additionally, two-stage distillation methods have been proposed for purifying TEG, allowing for the recovery of TEG that might otherwise be lost in the bottom stream of a single distillation column and further increasing purity by separating modified TEG. google.com

The continuous evolution of recovery and reuse techniques for this compound, encompassing advanced distillation methods, solvent injection, membrane separations, and operational optimizations, underscores the ongoing efforts within green chemistry to enhance the sustainability and efficiency of processes relying on this compound.

Q & A

Q. What protocols ensure reproducibility in TEG’s role as a stabilizer for calcium sulfate whiskers (HCSW)?

  • Best Practices : Add TEG (3.76–18.8 mmol·L<sup>−1</sup>) during hydrothermal synthesis. Use XRD (FOM < 0.1) and SEM to confirm HCSW aspect ratios >25. Note that exceeding 9.4 mmol·L<sup>−1</sup> TEG induces lattice strain, shifting (200) peaks by 0.2° .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.